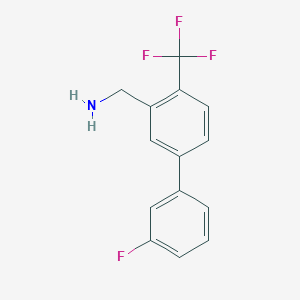
(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is an organic compound characterized by the presence of a biphenyl structure substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine typically involves the introduction of fluoro and trifluoromethyl groups onto a biphenyl scaffold. One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-trifluoromethyl biphenyl oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules
Properties
CAS No. |
1214375-75-3 |
|---|---|
Molecular Formula |
C14H11F4N |
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[5-(3-fluorophenyl)-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-12-3-1-2-9(7-12)10-4-5-13(14(16,17)18)11(6-10)8-19/h1-7H,8,19H2 |
InChI Key |
AURKSKDZEWJKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















